Baogongteng C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baogongteng C is an alkaloid compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is primarily derived from the herbs of Erycibe hainanensis Merr . This compound is known for its toxic properties and is one of the major toxic chemical compounds found in the Erycibe species .
Preparation Methods
Baogongteng C can be extracted from the herbs of Erycibe hainanensis Merr using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process typically involves the use of high-performance liquid chromatography (HPLC) with a mobile phase of methanol and 0.5% acetic acid in water, under gradient elution conditions . The flow rate is maintained at 1.0 ml/min, and the column temperature is kept at room temperature .
Chemical Reactions Analysis
Baogongteng C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Baogongteng C has been extensively studied for its pharmacological and toxicological properties. It is used as a reference standard in pharmacological research and as a synthetic precursor compound in the development of new drugs . In traditional Chinese medicine, this compound is used to treat joint pain and rheumatoid arthritis . Additionally, this compound is used in the quality control of herbal medicines and as a marker compound in the analysis of Erycibe species .
Mechanism of Action
Baogongteng C exerts its effects through its interaction with cholinergic receptors. It acts as a cholinergic drug, contracting the pupil and reducing intraocular pressure, which makes it useful in the treatment of glaucoma . The molecular targets of this compound include muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes . The compound’s mechanism of action involves the activation of these receptors, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Baogongteng C is often compared with other alkaloid compounds found in the Erycibe species, such as Baogongteng A . Both compounds share similar toxic properties and are used in traditional Chinese medicine for their therapeutic effects . this compound is unique in its specific molecular structure and its distinct pharmacological profile . Other similar compounds include scopolamine alkaloids, which also exhibit cholinergic properties and are used in the treatment of various medical conditions .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2R,5S,6R)-8-azabicyclo[3.2.1]octane-2,6-diol |
InChI |
InChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2/t4-,5-,6+,7+/m0/s1 |
InChI Key |
SZGXZOVMAQJBDE-VWDOSNQTSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]([C@H]1N2)O)O |
Canonical SMILES |
C1CC(C2CC(C1N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.